Physicochemical properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
Physicochemical properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole and its Hydrochloride Salt
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, with a specific focus on its hydrochloride salt form, which is often preferred for research and development. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering both available data and robust, field-proven experimental protocols for properties critical to the drug discovery pipeline. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The guide covers solubility, lipophilicity, ionization constants (pKa), thermal analysis, and chemical stability, providing the foundational knowledge required for advancing this compound from bench to preclinical evaluation.
Introduction: The Scientific Rationale
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological profiles, including antimicrobial, antifungal, and anti-inflammatory activities.[1][2][3] The subject of this guide, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, integrates three key pharmacophores:
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The Benzothiazole Core: A bicyclic heterocyclic system that provides a rigid framework for molecular interactions.
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The 6-Nitro Group: A strong electron-withdrawing group that can significantly influence the molecule's electronic properties, pKa, and potential for metabolic transformation.
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The 2-Piperazinyl Moiety: A basic, ionizable group crucial for modulating aqueous solubility and forming physiologically acceptable salts, such as the hydrochloride. The piperazine ring is a common feature in many centrally active and peripherally active drugs.
Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, dictate formulation strategies, and ultimately influence its therapeutic efficacy and safety. This guide provides a detailed examination of these essential parameters.
Chemical Identity and Structure
Accurate identification is the bedrock of all subsequent scientific investigation. The primary data available pertains to the free base, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the piperazine ring.
| Identifier | Value | Source |
| IUPAC Name | 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole | [4] |
| CAS Number | 330956-99-5 (for free base) | [4] |
| Molecular Formula | C₁₁H₁₂N₄O₂S (free base) | [4][5] |
| Molecular Weight | 264.31 g/mol (free base) | [4][5] |
| Chemical Structure |
| |
| SMILES | C1CN(CCN1)c1nc2ccc(cc2s1)=O | [5] |
Core Physicochemical Properties and Experimental Protocols
This section details the most critical physicochemical parameters. For each, we discuss its significance, present available data (often computationally derived for the free base), and provide a detailed experimental protocol for laboratory determination.
Lipophilicity: The Gateway to Membrane Permeability
Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. LogP is pH-independent, while LogD is pH-dependent, which is critical for ionizable molecules like our target compound.
Available Data (Computed for Free Base):
| Parameter | Value | Source |
| LogP | 2.0184 | [5] |
| LogD (pH 7.4) | 0.4976 | [5] |
Expert Insight: The calculated LogP of ~2.0 suggests moderate lipophilicity. The lower LogD value at physiological pH (7.4) is expected, as the basic piperazine moiety will be partially protonated, increasing aqueous distribution. The hydrochloride salt form will exist predominantly in its ionized state in aqueous solutions.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This protocol establishes the gold standard for LogD measurement, providing a self-validating system through mass balance calculation.
Methodology:
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Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This minimizes volume changes during the experiment.
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Stock Solution: Prepare a 1 mg/mL stock solution of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride in a suitable solvent (e.g., DMSO).
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Partitioning: In a glass vial, combine 1 mL of the n-octanol phase and 1 mL of the PBS phase. Add a small aliquot (e.g., 10 µL) of the stock solution.
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Equilibration: Seal the vial and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
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Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure a clean separation of the two phases.
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Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phase. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
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Calculation:
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LogD = log ( [Concentration]octanol / [Concentration]aqueous )
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Validation: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added, confirming the integrity of the experiment.
Aqueous Solubility: The Prerequisite for Bioavailability
Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development. The hydrochloride salt of our compound is specifically designed to improve upon the likely low solubility of the free base.
Available Data (Computed for Free Base):
| Parameter | Value | Source |
| LogSw | -2.7167 | [5] |
Expert Insight: The calculated LogSw (log of water solubility in mol/L) of -2.72 corresponds to a solubility of approximately 1.9 mM or ~500 µg/mL for the free base. The hydrochloride salt is expected to exhibit significantly higher kinetic and thermodynamic solubility in aqueous media, particularly at acidic to neutral pH.
Experimental Protocol: Kinetic Solubility Determination via Nephelometry
This high-throughput method provides a rapid assessment of solubility, crucial for early-stage screening.
Methodology:
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Compound Preparation: A high-concentration stock solution (e.g., 10 mM) of the hydrochloride salt is prepared in 100% DMSO.
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Assay Plate Preparation: A 96-well microplate is filled with the aqueous buffer of interest (e.g., PBS, pH 7.4).
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Serial Addition: The DMSO stock is serially added to the aqueous buffer using a liquid handler, creating a concentration gradient (e.g., from 1 µM to 200 µM). This rapid addition from a DMSO stock forces precipitation of compounds exceeding their solubility limit.
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Incubation: The plate is incubated at room temperature for 2 hours with gentle shaking to allow for equilibration.
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Measurement: The turbidity (a measure of precipitation) in each well is measured using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
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Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.
Workflow for Kinetic Solubility Assay
Caption: Workflow for nephelometric kinetic solubility determination.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
Scientific Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, the piperazine ring contains two basic nitrogen atoms that can be protonated. The pKa values dictate the molecule's charge state across the physiological pH range, profoundly impacting its solubility, absorption, and interaction with biological targets.
Predicted Data & Expert Insight: No experimental pKa data is available for this specific molecule. However, we can make an expert prediction based on its structure:
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Piperazine: The parent piperazine molecule has two pKa values, approximately 9.7 (pKa1) and 5.3 (pKa2).[6]
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Structural Effects: The 2-benzothiazole substituent is electron-withdrawing, which will decrease the basicity of the adjacent nitrogen (N1) in the piperazine ring. The nitro group further withdraws electron density from the entire system.
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Prediction: We can predict two pKa values. The first (pKa1, for the more basic N4) will likely be in the range of 7.5 - 8.5 . The second (pKa2, for the less basic N1) will be significantly lower, likely in the range of 3.0 - 4.5 . The hydrochloride salt will be formed at the more basic N4 position.
Ionization States of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
Caption: Predicted ionization states as a function of pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
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System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
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Sample Preparation: Accurately weigh a sample of the hydrochloride salt and dissolve it in a known volume of deionized, degassed water to create a solution of known molarity (e.g., 1 mM). An ionic strength adjuster (e.g., 0.15 M KCl) should be included to maintain a constant background ionic strength.
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Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the first and second derivatives of the curve to precisely identify the equivalence points and subsequently the pKa values.
The Hydrochloride Salt: Considerations for Drug Development
The choice to develop the hydrochloride salt over the free base is a strategic one, driven by several key advantages in pharmaceutical science:
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Enhanced Aqueous Solubility: As discussed, salt formation with a strong acid like HCl dramatically increases the dissolution rate and equilibrium solubility of a basic compound in aqueous media.
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Improved Stability: Crystalline salts often have higher melting points and greater physical stability compared to their corresponding free bases, which can be amorphous or have lower lattice energies. This translates to a longer shelf-life and more consistent product quality.
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Better Handling Properties: Crystalline salts are typically less prone to static charge and have better flowability, which simplifies handling and manufacturing processes during tablet or capsule formulation.
While specific data for the melting point and stability of the hydrochloride salt are not publicly available, it is expected to be a crystalline solid with a defined melting point, which should be determined using standard techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Summary and Future Directions
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a compound of significant interest due to its privileged medicinal chemistry scaffolds. This guide has synthesized available computational data with expert-driven experimental protocols to provide a foundational understanding of its key physicochemical properties.
Summary of Properties:
| Property | Available Data (Free Base) | Predicted/Expected (HCl Salt) | Importance in Drug Development |
| Lipophilicity (LogD at pH 7.4) | 0.4976 (calculated) | Similar, as it reflects the equilibrium of the ionized/neutral species. | Membrane permeability, ADME properties |
| Aqueous Solubility | Low (LogSw = -2.72) | Significantly higher than the free base. | Bioavailability, formulation |
| pKa Values | Not available | pKa₁ ≈ 7.5-8.5, pKa₂ ≈ 3.0-4.5 | Governs solubility, absorption, and target binding |
| Physical State | Solid | Crystalline solid with a defined melting point. | Stability, handling, formulation |
Future Directions: The logical next step for any research program involving this compound is the empirical determination of these properties. The protocols outlined in this guide provide a clear roadmap for:
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Confirming the predicted pKa values.
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Measuring the thermodynamic and kinetic solubility of the hydrochloride salt in pharmaceutically relevant buffers.
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Determining the LogD at physiological pH.
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Characterizing the solid-state properties (melting point, crystallinity, polymorphism) via DSC, TGA, and X-ray powder diffraction (XRPD).
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Conducting forced degradation studies to understand its chemical stability under stress conditions (acid, base, oxidation, light).
This essential data package will be invaluable for interpreting biological results and enabling rational progression toward preclinical development.
References
- Chemdiv. (n.d.). Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole.
- Fluorochem. (n.d.). 6-Nitro-2-piperazin-1-yl-benzothiazole.
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antifungal Activity of 3-Substituted Triazipino [3,4-b][5][7] Benzothiazole. Retrieved from JOCPR website.
- Upadhaye, G. J., & Asnani, A. J. (2017). Synthesis and biological evaluation of some new benzothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(3), 1314-1318.
- MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives.
- International Journal of ChemTech Research. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

